molecular formula C18H17ClF3N3O2 B6505391 5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide CAS No. 1396849-61-8

5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide

Cat. No. B6505391
CAS RN: 1396849-61-8
M. Wt: 399.8 g/mol
InChI Key: GEZWVHXQCBWCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives involves using pyrimidifen as a template according to the bioisosterism . Protodeboronation of pinacol boronic esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide” is complex, containing several functional groups. It includes a pyrimidin-2-yl group, a trifluoromethyl group, a cyclopropyl group, and a methoxybenzamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide” include protodeboronation of pinacol boronic esters and a Matteson–CH2– homologation . These reactions are part of a broader sequence of reactions that lead to the final product .

Mechanism of Action

Pyrimidinamine derivatives, including “5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide”, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides .

Future Directions

The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising candidates for future agricultural compounds . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in the field . Therefore, the exploration of new compounds, such as “5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide”, is a direction for future research .

properties

IUPAC Name

5-chloro-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N3O2/c1-27-14-5-4-11(19)8-12(14)17(26)23-7-6-16-24-13(10-2-3-10)9-15(25-16)18(20,21)22/h4-5,8-10H,2-3,6-7H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWVHXQCBWCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.